2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Description
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a methoxy group attached to the acetamide moiety and a pyrrolidinone ring linked to the phenyl group
Properties
IUPAC Name |
2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQYJFBCDPFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the catalytic hydrogenation of a precursor compound, such as 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the acetamide precursor.
Coupling with the Phenyl Group: The final step involves coupling the pyrrolidinone ring with the phenyl group through a condensation reaction, often facilitated by a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as methoxy donors, halides, and amines.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry because of its potential biological activity and therapeutic applications. Research indicates it interacts specifically with the Sigma-1 receptor, influencing neuronal function and various signaling pathways. Studies are being conducted to determine its effectiveness in modulating receptor activity and its potential for treating anxiety and depression.
Sigma-1 Receptor Modulation
- 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been identified as an allosteric modulator of the Sigma-1 receptor, a protein that is implicated in various neurological functions.
- The compound's interaction with the Sigma-1 receptor may influence biochemical pathways such as the inositol 1,4,5-trisphosphate receptor-mediated pathway, suggesting potential applications in treating conditions like epilepsy and depression.
- Modulation of the Sigma-1 receptor can lead to significant cellular effects, potentially enhancing cognitive function and exhibiting anti-seizure properties.
Structural Features and Interactions
- The combination of a methoxy-substituted phenyl ring and a pyrrolidinone moiety in 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide contributes to its distinct chemical and biological properties.
- This specific arrangement allows for unique interactions with biological targets that may not be replicated by similar compounds.
Structural Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Cyclopentylthio)-N-(4-methoxyphenyl)acetamide | Lacks pyrrolidinone moiety | Altered biological activity due to missing functional group |
| N-(4-Methoxyphenyl)acetamide | Simplified structure without pyrrolidinone | Potentially less effective as a Sigma receptor modulator |
| N-[4-Methoxy-3-(2-chloroethyl)phenyl]acetamide | Contains chloroethyl instead of pyrrolidinone | Different reactivity profile affecting biological interactions |
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-phenylacetamide: Lacks the pyrrolidinone ring, making it less complex and potentially less active in certain biological contexts.
2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but without the methoxy group, which may affect its pharmacological properties.
Uniqueness
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the methoxy group and the pyrrolidinone ring, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
Overview
2-Methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, with the CAS number 923103-64-4, is a synthetic compound belonging to the acetamide class. It features a methoxy group and a pyrrolidinone ring, which are significant for its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neurology and oncology.
The primary target of this compound is the Sigma-1 receptor . This receptor is located in the endoplasmic reticulum membrane and plays a crucial role in various cellular functions. The compound acts as an allosteric modulator of this receptor, influencing pathways such as the inositol 1,4,5-trisphosphate (IP3) pathway, which is vital for calcium signaling in cells .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anti-seizure Activity : The modulation of the Sigma-1 receptor may lead to anti-seizure effects comparable to established drugs like Levetiracetam .
- Antidepressant Effects : The interaction with the Sigma-1 receptor is also linked to potential antidepressant properties.
- Cognition Enhancement : There is preliminary evidence suggesting that this compound could enhance cognitive functions through its biochemical pathways.
Biochemical Analysis
The biological activity of this compound is supported by its structural components:
| Component | Description |
|---|---|
| Methoxy Group | Enhances solubility and biological activity |
| Pyrrolidinone Ring | Important for interaction with biological targets |
| Sigma-1 Receptor Modulation | Influences cellular signaling pathways |
Case Studies and Research Findings
Recent studies have explored the biological activity of related pyrrolidine derivatives. For instance, a study on 5-Oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 lung adenocarcinoma cells. The findings highlighted structure-dependent variations in activity, suggesting that modifications to the chemical structure can lead to enhanced therapeutic effects .
Example Study
In a comparative analysis, several derivatives were tested for their anticancer properties:
| Compound | Activity Against A549 Cells | Notes |
|---|---|---|
| Compound 21 | Potent against multidrug-resistant strains | Selective antimicrobial activity |
| Compound 18 | Moderate anticancer activity | Structure similar to target compound |
| Compound 6 | Enhanced cytotoxicity | Significant reduction in cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
